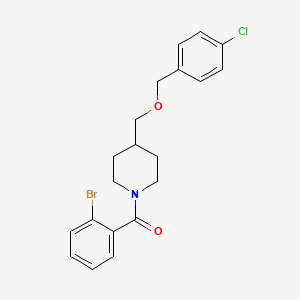

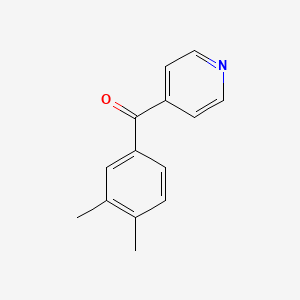

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- The compound has been explored in the context of organocatalysis, specifically in the enantioselective Michael addition of malonate esters to nitroolefins, highlighting its relevance in producing chiral intermediates (Lattanzi, 2006).

Biotransformation

- A study demonstrated the stereoselective reduction of a similar compound, (4-chlorophenyl)-(pyridin-2-yl)methanone, to produce chiral intermediates of pharmaceutical interest, using a newly isolated Kluyveromyces sp., showcasing its application in biocatalysis and green chemistry (Ni et al., 2012).

Antimicrobial and Antioxidant Activities

- Research into derivatives of 3,4-dimethylphenyl compounds has found applications in developing antimicrobial, antioxidant, and insect antifeedant agents, demonstrating the compound's potential in agrochemical and pharmaceutical industries (Thirunarayanan, 2015).

Material Science

- Compounds related to “(3,4-Dimethylphenyl)(pyridin-4-yl)methanone” have been utilized in the synthesis and characterization of stable radical functionalized monothiophenes, contributing to the development of materials with potential electronic applications (Chahma et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

(3,4-Dimethylphenyl)(pyridin-4-yl)methanone interacts with its protein kinase targets by inhibiting their activity . The inhibition of protein kinases can lead to a decrease in phosphorylation, which can alter the function of the proteins and result in changes in cell behavior .

Biochemical Pathways

The inhibition of protein kinases by (3,4-Dimethylphenyl)(pyridin-4-yl)methanone affects various biochemical pathways. These pathways are involved in critical cellular processes, and their disruption can lead to changes in cell division, metabolism, and signal transduction .

Result of Action

The molecular and cellular effects of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone’s action are primarily due to its inhibitory effect on protein kinases. By inhibiting these enzymes, the compound can alter protein function and disrupt critical cellular processes .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-4-13(9-11(10)2)14(16)12-5-7-15-8-6-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRYFHKIGQHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2638178.png)

![2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide](/img/structure/B2638179.png)

![N-(3,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2638182.png)

![2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole](/img/structure/B2638187.png)

![1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B2638188.png)